

# Cross-validation of analytical methods for levamlodipine in different laboratories

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## Compound of Interest

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## Comparative Guide to Analytical Methods for Levamlodipine and its Racemate

This guide provides a comparative overview of various validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of levamlodipine and its racemic form, amlodipine. While direct inter-laboratory cross-validation data for a single levamlodipine method is not readily available in the public domain, this document synthesizes data from multiple independent validation studies to offer researchers and drug development professionals a comprehensive reference for method selection and development. The data presented herein is compiled from peer-reviewed research and focuses on key performance indicators of the analytical methods.

## Comparison of Validated HPLC Methods

The following table summarizes the operational parameters and validation data from three distinct HPLC methods developed for the quantification of amlodipine. These methods, while not directly cross-validated against each other in a single study, provide a comparative look at the range of performance characteristics achievable.

Parameter	Method 1	Method 2	Method 3
Chromatographic Column	WATERS C18 (250 mm × 4.6 mm, 5µm) <a href="#">[1]</a>	C18 (4.6x250 mm, 5 µm) <a href="#">[2]</a>	Octadecylsilyl silica gel, C18 (3.9 mm x 150 mm) <a href="#">[3]</a>
Mobile Phase	Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate buffer: Methanol (15:30:55), pH 3.0 <a href="#">[1]</a>	Methanol (10%) in buffer, pH 2.95 <a href="#">[2]</a>	Acetonitrile: Methanol: Triethylamine solution (15:35:50), pH 3.0 <a href="#">[3]</a>
Flow Rate	1.0 ml/min <a href="#">[1]</a>	1.205 mL/min <a href="#">[2]</a>	1.0 ml/min <a href="#">[3]</a>
Detection Wavelength	240 nm <a href="#">[1]</a>	215 nm <a href="#">[2]</a>	237 nm <a href="#">[3]</a>
Retention Time	2.60 minutes <a href="#">[1]</a>	7.9 minutes <a href="#">[4]</a>	Not Specified
Linearity Range	0.5-8 µg/ml <a href="#">[1]</a>	0.8-24 µg/mL <a href="#">[2]</a>	50% to 150% of test concentration <a href="#">[3]</a>
Correlation Coefficient (r <sup>2</sup> )	0.990 <a href="#">[1]</a>	>0.999 <a href="#">[2]</a>	0.9999 <a href="#">[3]</a>
Accuracy (% Recovery)	104.7 ±1.82% <a href="#">[1]</a>	Not Specified	100.29% <a href="#">[3]</a>
Precision (%RSD)	Intra-day: 0.025%, Inter-day: 0.022% <a href="#">[1]</a>	< 1% (Inter-day) <a href="#">[2]</a>	System: 0.33%, Method: 0.34%, Intermediate: 0.17% <a href="#">[3]</a>
Limit of Detection (LOD)	0.0674 µg/ml <a href="#">[1]</a>	Not Specified	Not Specified
Limit of Quantitation (LOQ)	0.0204496 µg/ml <a href="#">[1]</a>	Not Specified	Not Specified

## Detailed Experimental Protocol (Method 1)

This section provides a detailed methodology for one of the compared HPLC methods for the estimation of amlodipine besylate in tablet dosage form.[1]

### 1. Materials and Reagents:

- S(-) amlodipine standard (Akums Drugs Ltd., Haridwar, India)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate
- Ortho-phosphoric acid (85%)
- Di-sodium hydrogen orthophosphate dehydrate

### 2. Chromatographic Conditions:

- Instrument: WATERS HPLC with DAD detector
- Column: WATERS C18, 250 mm × 4.6 mm, 5µm particle size
- Mobile Phase: A mixture of acetonitrile, 70mM potassium dihydrogen orthophosphate buffer, and methanol in the ratio of 15:30:55. The pH was adjusted to 3.0 using ortho-phosphoric acid.
- Flow Rate: 1.0 ml/min
- Detection: UV detection at 240 nm

### 3. Preparation of Solutions:

- Buffer Preparation: A 70mM potassium dihydrogen orthophosphate buffer was prepared.
- Mobile Phase Preparation: The mobile phase was prepared by mixing acetonitrile, buffer, and methanol in the specified ratio and then filtered and degassed.

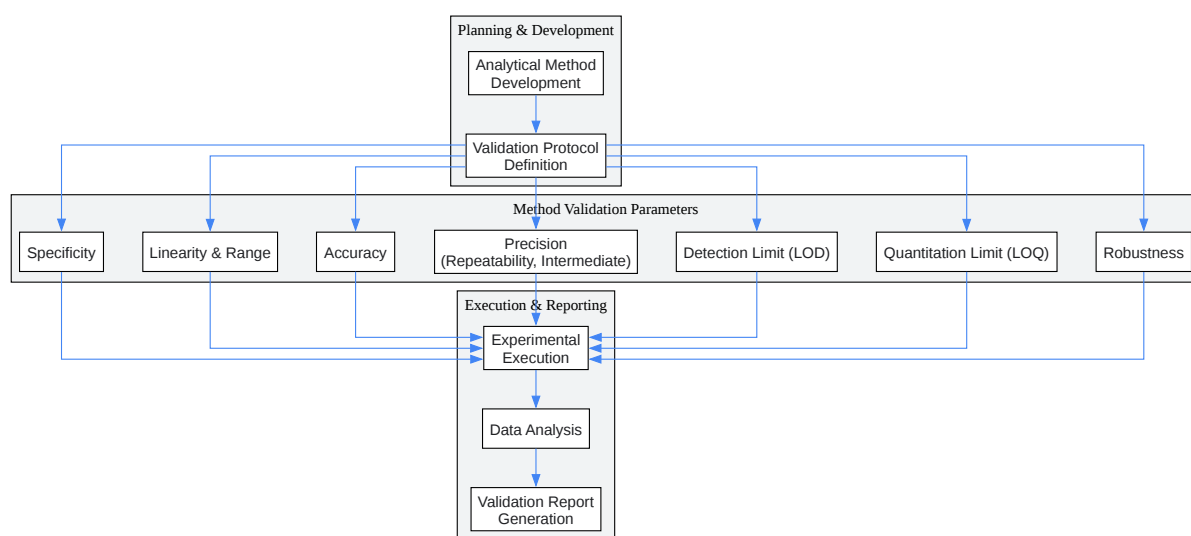
- **Standard Solution Preparation:** A standard stock solution of amlodipine was prepared and subsequently diluted with the mobile phase to achieve the desired concentrations for linearity studies.
- **Sample Preparation:** Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to a single dose was accurately weighed, dissolved in the mobile phase, sonicated, and diluted to the mark. The solution was then filtered before injection.

#### 4. Method Validation Procedures:

- **Linearity:** The linearity of the method was determined by analyzing a series of dilutions of the standard solution over the concentration range of 0.5-8 µg/ml.
- **Accuracy:** Accuracy was determined by the standard addition method, where a known amount of standard drug was added to the pre-analyzed sample and the recovery was calculated.
- **Precision:** The precision of the method was evaluated by performing intra-day and inter-day variations. Intra-day precision was determined by analyzing the standard solution at three different concentrations three times on the same day. Inter-day precision was determined by analyzing the same solutions on three different days.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

## Visualizing the Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

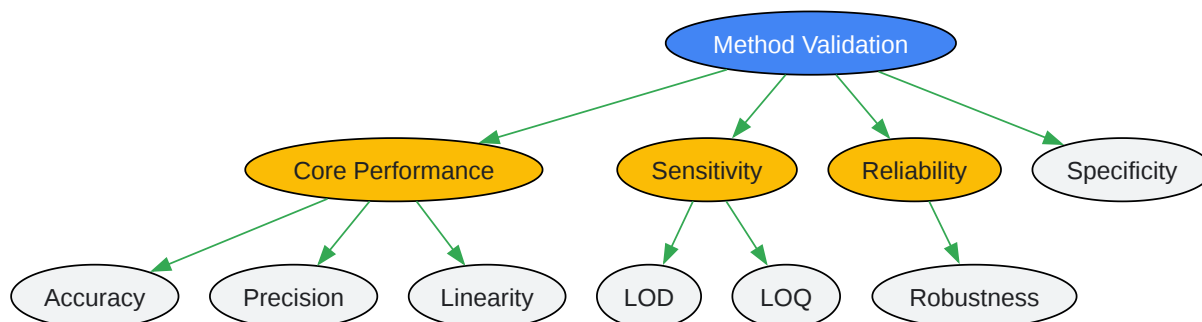


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Caption: Workflow for Analytical Method Validation.

## Interrelation of Key Validation Parameters

The relationship between the core validation parameters demonstrates the hierarchical nature of method performance assessment.



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Caption: Interrelation of Validation Parameters.

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- To cite this document: BenchChem. [Cross-validation of analytical methods for levamlodipine in different laboratories]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674850#cross-validation-of-analytical-methods-for-levamlodipine-in-different-laboratories]

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